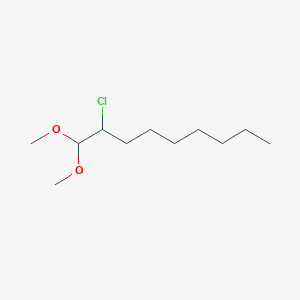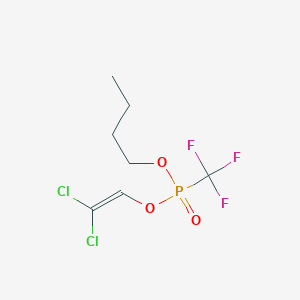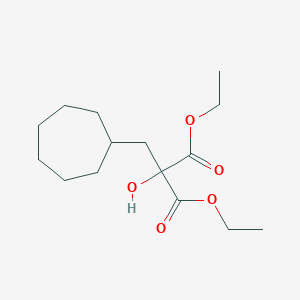
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate is an organic compound that belongs to the class of malonic esters. Malonic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a cycloheptylmethyl group, a hydroxy group, and two ethyl ester groups attached to a propanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (cycloheptylmethyl)(hydroxy)propanedioate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol. This generates the enolate ion, which is a good nucleophile. The enolate ion then undergoes nucleophilic substitution with cycloheptylmethyl bromide to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of diethyl (cycloheptylmethyl)propanedioate.
Reduction: Formation of diethyl (cycloheptylmethyl)(hydroxy)propanediol.
Substitution: Formation of various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of diethyl (cycloheptylmethyl)(hydroxy)propanedioate involves its interaction with specific molecular targets. For instance, in biochemical studies, it may act as a substrate for enzymes that catalyze ester hydrolysis. The hydroxy group can form hydrogen bonds with active site residues, facilitating the catalytic process. The cycloheptylmethyl group may enhance the compound’s binding affinity and specificity for certain enzymes .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonic ester without the cycloheptylmethyl and hydroxy groups.
Diethyl (phenylmethyl)malonate: Contains a phenylmethyl group instead of a cycloheptylmethyl group.
Diethyl (hydroxymethyl)malonate: Contains a hydroxymethyl group instead of a hydroxy group.
Uniqueness
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate is unique due to the presence of both the cycloheptylmethyl and hydroxy groups. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for specialized applications in organic synthesis and biochemical research .
Properties
CAS No. |
90107-13-4 |
|---|---|
Molecular Formula |
C15H26O5 |
Molecular Weight |
286.36 g/mol |
IUPAC Name |
diethyl 2-(cycloheptylmethyl)-2-hydroxypropanedioate |
InChI |
InChI=1S/C15H26O5/c1-3-19-13(16)15(18,14(17)20-4-2)11-12-9-7-5-6-8-10-12/h12,18H,3-11H2,1-2H3 |
InChI Key |
QVBSBDZNEHAPAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CCCCCC1)(C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
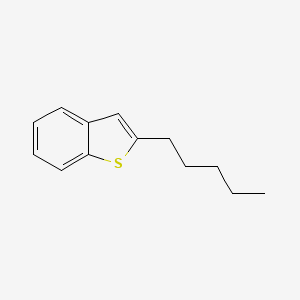
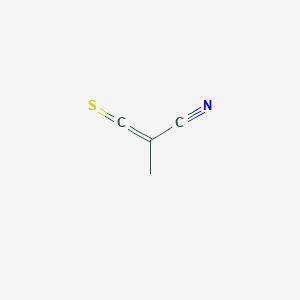
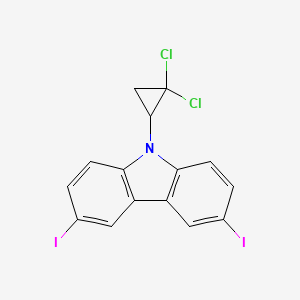
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)

![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)
methanone](/img/structure/B14371605.png)
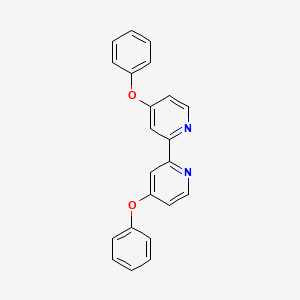
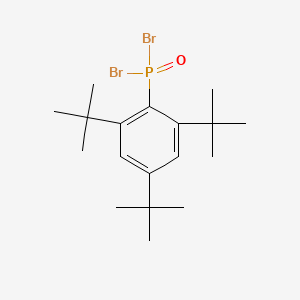
![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)
